

# Assessing Brensocatib's Therapeutic Impact on Sputum Neutrophil Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Brensocatib |           |
| Cat. No.:            | B605779     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effect of **Brensocatib** on sputum neutrophil levels, a critical biomarker in the evaluation of its therapeutic efficacy in neutrophil-driven inflammatory diseases such as non-cystic fibrosis bronchiectasis (NCFBE).

**Brensocatib** is an oral, reversible inhibitor of Dipeptidyl Peptidase-1 (DPP-1).[1][2][3][4] DPP-1 is a crucial enzyme responsible for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG), within maturing neutrophils in the bone marrow.[1][4][5][6] In conditions like NCFBE, an overabundance of active NSPs in the airways contributes to a vicious cycle of inflammation, lung damage, and recurrent exacerbations.[1][7] By inhibiting DPP-1, **Brensocatib** reduces the activity of these damaging proteases, thereby mitigating neutrophilic inflammation.[4][5][8]

Clinical trial data, notably from the Phase II WILLOW and Phase III ASPEN studies, have demonstrated **Brensocatib**'s ability to significantly reduce sputum NE activity and decrease the frequency of pulmonary exacerbations in patients with NCFBE.[3][7][9][10][11][12][13][14]

# Data Presentation: Summary of Clinical Trial Findings



The following tables summarize key quantitative data from clinical studies investigating the effect of **Brensocatib** on sputum neutrophil serine protease activity.

Table 1: Effect of Brensocatib on Sputum Neutrophil Elastase (NE) Activity

| Treatment Group     | Mean NE Activity at<br>Week 4 (ng/mL) | Reduction in NE<br>Activity vs.<br>Placebo | Reference |
|---------------------|---------------------------------------|--------------------------------------------|-----------|
| Placebo             | 1514                                  | -                                          | [1][15]   |
| Brensocatib (10 mg) | 214                                   | 86%                                        | [1][15]   |
| Brensocatib (25 mg) | 141                                   | 91%                                        | [1][15]   |

Table 2: Effect of **Brensocatib** on Sputum Neutrophil Serine Proteases (NSPs)

| NSP                         | Effect of<br>Brensocatib             | Key Findings                                                                      | Reference  |
|-----------------------------|--------------------------------------|-----------------------------------------------------------------------------------|------------|
| Neutrophil Elastase<br>(NE) | Dose-dependent reduction in activity | Activity levels returned to baseline four weeks after treatment cessation.[1][15] | [1][3][15] |
| Proteinase 3 (PR3)          | Reduction in activity                | Activity was reduced in a dose-dependent manner.[1][15]                           | [1][15]    |
| Cathepsin G (CatG)          | Reduction in activity                | Showed the greatest reduction in activity among the measured NSPs.[1][15]         | [1][15]    |

### **Mandatory Visualizations**

Here are diagrams illustrating key pathways and workflows.





Click to download full resolution via product page

Caption: Brensocatib's mechanism of action in inhibiting DPP-1.





Click to download full resolution via product page

Caption: Workflow for sputum processing and analysis.

# Experimental Protocols Protocol 1: Sputum Induction

This protocol is for the collection of sputum samples from patients and is based on established, standardized methods.[16][17][18]

#### 1.1. Patient Preparation:

- Obtain informed consent from the patient.
- Ensure the patient has not eaten or drunk for at least 1.5 hours prior to the procedure.
- Administer a short-acting beta-agonist (e.g., salbutamol) to prevent bronchoconstriction.[16]
   [18]
- Perform baseline spirometry to measure Forced Expiratory Volume in 1 second (FEV1).

#### 1.2. Induction Procedure:

- The patient should inhale nebulized sterile hypertonic saline solution (e.g., 3%, 4.5%, or 7%). [17] The choice of concentration can be standardized across a study.
- Nebulization is typically performed in intervals (e.g., 5 minutes).[18]
- After each interval, ask the patient to rinse their mouth with water, gargle, and then cough deeply to expectorate sputum into a sterile collection container.[18]
- Monitor the patient for any adverse reactions and measure FEV1 after each induction period.
   The procedure should be stopped if FEV1 drops by more than 20% from baseline.[19]
- Continue the induction cycles until an adequate volume of sputum is collected or for a predetermined maximum duration.

#### 1.3. Post-Procedure:



- Record the total volume of expectorated sputum.
- Monitor the patient for a short period post-procedure.
- Transport the collected sputum sample to the laboratory for processing within 2 hours, keeping it at 4°C.[17]

### **Protocol 2: Sputum Processing for Cell Analysis**

This protocol details the processing of the collected sputum to isolate cells for quantification.

#### 2.1. Sputum Homogenization:

- Weigh the sputum sample.
- Add a mucolytic agent, such as dithiothreitol (DTT), to the sputum sample to break down the mucus.[16][18] A common concentration is 0.1% DTT.
- Gently vortex and then incubate the sample at room temperature with agitation (e.g., on a rocker) for a specified time (e.g., 15 minutes) to ensure complete homogenization.[20]

#### 2.2. Cell Isolation:

- Dilute the homogenized sputum with a balanced salt solution (e.g., Hanks' Balanced Salt Solution) to neutralize the DTT.[20]
- Filter the cell suspension through a nylon mesh (e.g., 100  $\mu$ m) to remove debris and obtain a single-cell suspension.[20]
- Centrifuge the filtered cell suspension to pellet the cells.
- Carefully aspirate the supernatant, which can be stored for analysis of soluble markers like NSP activity.
- Resuspend the cell pellet in a suitable buffer (e.g., PBS with 2% FBS).

#### 2.3. Cell Counting:

Perform a total cell count using a hemocytometer or an automated cell counter.



Prepare a cytospin slide and stain with a differential stain (e.g., Wright-Giemsa) to perform a
differential cell count, identifying the percentages of neutrophils, eosinophils, macrophages,
lymphocytes, and epithelial cells.

# Protocol 3: Quantification of Sputum Neutrophils by Flow Cytometry

This protocol provides a more precise method for quantifying neutrophil populations within the processed sputum.[21]

#### 3.1. Cell Staining:

- Aliquot a known number of cells from the processed sputum into flow cytometry tubes.
- Add a viability dye to distinguish between live and dead cells.
- Incubate the cells with a cocktail of fluorescently labeled antibodies specific for identifying neutrophils. A typical panel would include:
  - CD45: A pan-leukocyte marker to gate on immune cells.[22]
  - CD16: Highly expressed on neutrophils.[21]
  - CD66b: A specific marker for granulocytes, particularly neutrophils.
  - CD14: To help distinguish neutrophils (CD14-low) from monocytes/macrophages (CD14-high).[22]
- Include appropriate isotype controls to account for non-specific antibody binding.[21]
- Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer for analysis.

#### 3.2. Flow Cytometry Analysis:

- Acquire the stained cells on a flow cytometer.
- Gate on the leukocyte population based on forward and side scatter properties and CD45 expression.[21]



- Within the leukocyte gate, identify the neutrophil population based on high expression of CD16 and CD66b and low expression of CD14.
- Quantify the percentage and absolute number of neutrophils in the sputum sample.

## Protocol 4: Measurement of Neutrophil Serine Protease Activity in Sputum Supernatant

This protocol outlines the assessment of the functional impact of **Brensocatib** on its target.

- 4.1. Sample Preparation:
- Use the supernatant collected during the sputum processing (Protocol 2.2).
- Centrifuge the supernatant again at high speed to remove any remaining cellular debris.

#### 4.2. Activity Assay:

- Use commercially available enzyme-linked immunosorbent assay (ELISA) kits or fluorometric activity assays specific for neutrophil elastase, proteinase 3, and cathepsin G.
- Follow the manufacturer's instructions for the chosen assay kit.
- Briefly, this will involve incubating the sputum supernatant with a specific substrate for the NSP of interest. The cleavage of the substrate by the active enzyme results in a colorimetric or fluorescent signal that is proportional to the enzyme's activity.
- Measure the signal using a plate reader.
- Calculate the concentration of active NSP in the sputum supernatant based on a standard curve. The results are typically expressed in ng/mL or μg/mL.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial | springermedizin.de [springermedizin.de]
- 2. A profile of brensocatib for non-cystic fibrosis bronchiectasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New England Journal of Medicine Publishes Positive Results from Phase 2 WILLOW Study of Brensocatib in Patients with Non-Cystic Fibrosis Bronchiectasis [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Frontiers | The pharmacokinetic profile of brensocatib and its effect on pharmacodynamic biomarkers including NE, PR3, and CatG in various rodent species [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. bronchiectasis.com.au [bronchiectasis.com.au]
- 10. tandfonline.com [tandfonline.com]
- 11. bionews.com [bionews.com]
- 12. Brensocatib in non-cystic fibrosis bronchiectasis: ASPEN protocol and baseline characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Brensocatib reduced bronchiectasis exacerbations | MDedge [mdedge.com]
- 14. Dipeptidyl peptidase-1 inhibitors in bronchiectasis PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl peptidase-1 inhibition with brensocatib reduces the activity of all major neutrophil serine proteases in patients with bronchiectasis: results from the WILLOW trial PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methodology for Sputum Induction and Laboratory Processing [jove.com]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. Methodology for Sputum Induction and Laboratory Processing PMC [pmc.ncbi.nlm.nih.gov]
- 19. rbht.nhs.uk [rbht.nhs.uk]
- 20. youtube.com [youtube.com]







- 21. Flow cytometry of sputum: assessing inflammation and immune response elements in the bronchial airways PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Assessing Brensocatib's Therapeutic Impact on Sputum Neutrophil Levels: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605779#how-to-assess-brensocatib-s-effect-on-sputum-neutrophil-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com